2-(Piperidin-3-ylmethoxymethyl)pyridine
Description
2-(Piperidin-3-ylmethoxymethyl)pyridine is a pyridine derivative featuring a piperidine ring connected via a methoxymethyl group at the 3-position of the pyridine core. This structure combines the aromaticity of pyridine with the flexibility and basicity of the piperidine moiety, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes . The methoxymethyl linker enhances solubility compared to direct piperidine-pyridine linkages, while the piperidine ring provides hydrogen-bonding and ionic interaction capabilities.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-2-7-14-12(5-1)10-15-9-11-4-3-6-13-8-11/h1-2,5,7,11,13H,3-4,6,8-10H2 |
InChI Key |
OTBJIKFLWVWNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
- Construction of the piperidine ring with substitution at the 3-position.
- Installation of the methoxymethyl linker connecting the piperidine to the pyridine ring.
- Selective functionalization of the pyridine ring at the 2-position.
Reported Preparation Methods of 2-(Piperidin-3-ylmethoxymethyl)pyridine
Method Based on Piperidine Derivative Synthesis and Subsequent Coupling
A key approach involves synthesizing a 3-substituted piperidine intermediate followed by attachment to the pyridine ring via a methoxymethyl linker. For example, related compounds like 2-acetonyl-3-methoxypiperidine have been prepared by condensation of m-hydroxypyridine with formaldehyde and subsequent transformations, as described in Chinese patent CN103664741A. Although this patent focuses on 2-acetonyl-3-methoxypiperidine, the methodology provides a conceptual framework for preparing 3-substituted piperidines with methoxy substituents.
Organometallic and Catalytic Cross-Coupling Approaches
Recent advances in catalytic asymmetric synthesis provide routes to 3-substituted piperidines from pyridine derivatives. A notable method involves rhodium-catalyzed asymmetric reductive Heck reactions starting from pyridine derivatives and boronic acids to yield 3-substituted tetrahydropyridines, which can be further reduced to piperidines. This method offers excellent enantioselectivity and functional group tolerance, and could be adapted to install the piperidin-3-ylmethoxymethyl substituent on pyridine.
Palladium-Catalyzed Coupling for Pyridine Substitution
The synthesis of 2-(pyridin-3-ylmethyl)pyridine, a close analog, has been reported using palladium catalysis with tris-(dibenzylideneacetone)dipalladium(0) and diphenylphosphino ligands in diethylene glycol dimethyl ether at elevated temperatures (150 °C) for 24 hours under inert atmosphere. This method achieves good yields (around 84%) and could be modified to introduce the methoxymethyl linker and piperidine substituent.
Cyclization and Functional Group Manipulation
Cyclization methods involving potassium carbonate-mediated rearrangements and cyclizations of alkynyl oximes have been used for pyridine analog synthesis. Such methods may be adapted to construct the pyridine ring with the desired substitution pattern, followed by piperidine ring formation.
Detailed Synthetic Route Proposal for this compound
Based on the literature, a plausible synthetic route involves the following steps:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Preparation of 3-hydroxymethylpiperidine | 3-piperidinemethanol or protected piperidine derivative | Protection/deprotection steps as needed | 3-(Hydroxymethyl)piperidine |
| 2 | Formation of methoxymethyl linker | 3-(Hydroxymethyl)piperidine | Reaction with chloromethyl methyl ether or formaldehyde + methanol | 3-(Methoxymethyl)piperidine |
| 3 | Activation of pyridine at 2-position | 2-halopyridine (e.g., 2-chloropyridine) | Halogenation or lithiation | 2-Halopyridine derivative |
| 4 | Nucleophilic substitution or cross-coupling | 2-halopyridine + 3-(methoxymethyl)piperidine | Pd or Rh catalysis, base, solvent, inert atmosphere | This compound |
Research Findings and Data
Yields and Reaction Conditions
- Palladium-catalyzed coupling reactions for pyridine substitution typically yield 80-85% under optimized conditions.
- Rhodium-catalyzed asymmetric reductive Heck reactions provide high enantioselectivity (>90% ee) and yields around 80% for 3-substituted piperidines.
- Cyclization reactions mediated by potassium carbonate yield pyridine analogs in the range of 70-75%.
Mechanistic Insights
- Rhodium-catalyzed carbometalation involves formation of η3-allylpalladium intermediates leading to piperidine ring formation with regio- and stereocontrol.
- Radical rearrangements of aziridines can be exploited for piperidine ring synthesis via 5-exo-trig cyclization pathways.
- Transamination under reducing conditions enables chiral piperidine formation from pyridinium salts, allowing functional group tolerance and scalability.
Summary Table of Key Preparation Methods
| Method | Key Features | Catalysts/Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of m-hydroxypyridine with formaldehyde (Patent CN103664741A) | Direct methoxylation on piperidine ring | Formaldehyde, acid/base | Not specified | Focus on related 2-acetonyl-3-methoxypiperidine |
| Pd-catalyzed coupling of pyridine derivatives | High temperature, inert atmosphere | Pd(dba)3, diphosphine ligands | ~84% | Suitable for 2-(pyridin-3-ylmethyl)pyridine analogs |
| Rh-catalyzed asymmetric reductive Heck reaction | Enantioselective, mild conditions | Rh(cod)(OH)2, chiral ligand | 80-90% | Enables access to chiral 3-substituted piperidines |
| K2CO3-mediated cyclization | Base-mediated ring formation | K2CO3, glycerol solvent | ~74% | Useful for pyridine ring construction |
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Piperidin-3-ylmethoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to 2-(Piperidin-3-ylmethoxymethyl)pyridine, differing in substituents, linkage types, or additional functional groups:
Physicochemical Properties
- Lipophilicity (logP): The trifluoromethyl group in 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine increases logP compared to the target compound, favoring membrane permeability . (3-Methylaminomethyl)pyridine exhibits lower logP due to the polar amine group, enhancing aqueous solubility .
- Solubility:
- Basicity (pKa):
- Piperidine-containing compounds (e.g., target compound, ) have higher basicity (pKa ~10–11) due to the amine group, enabling protonation at physiological pH .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(Piperidin-3-ylmethoxymethyl)pyridine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Reacting a pyridine derivative with a piperidin-3-ylmethoxymethyl group precursor (e.g., alkyl halides or acyl chlorides) under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized by controlling reaction time and temperature .
- Characterization : Intermediate products should be verified via TLC or LC-MS before proceeding to subsequent steps .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the pyridine and piperidine ring connectivity, methoxymethyl linker, and stereochemistry .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95% recommended for biological studies) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables. For example, substituent positioning on the piperidine ring significantly impacts receptor affinity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the methoxymethyl linker or pyridine substituents to isolate contributing factors .
- Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols to minimize variability .
Q. What computational strategies are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the piperidine ring .
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for electrophilic/nucleophilic modifications .
- Molecular Dynamics Simulations : Assess conformational stability of the methoxymethyl linker in aqueous environments .
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates .
- Catalyst Screening : Test palladium-based catalysts for coupling reactions or Lewis acids for regioselective substitutions .
- Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters in real time .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .
Future Research Directions
Q. What unexplored applications of this compound warrant further investigation?
- Methodological Answer :
- Photodynamic Therapy : Explore its potential as a photosensitizer by modifying the pyridine ring with electron-withdrawing groups .
- Neuroscience Tools : Investigate its ability to cross the blood-brain barrier for central nervous system drug development .
- Catalyst Design : Utilize the piperidine moiety as a ligand in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
